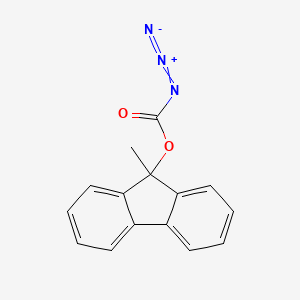
9-Methyl-9H-fluoren-9-yl carbonazidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9H-fluoren-9-yl carbonazidate is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a carbonazidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-fluoren-9-yl carbonazidate typically involves the reaction of 9-methyl-9H-fluorene with a suitable azidating agent. One common method involves the use of sodium azide in the presence of a catalyst to introduce the azide group into the fluorenyl structure. The reaction is usually carried out in an organic solvent such as acetone at low temperatures to ensure the stability of the azide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-9H-fluoren-9-yl carbonazidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-9H-fluoren-9-yl carbonazidate has several applications in scientific research:
Biology: Employed in the study of azide-based click chemistry for bioconjugation and labeling of biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of azide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-9H-fluoren-9-yl carbonazidate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry applications, where the compound acts as a precursor for the formation of stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.
9-Fluorenylmethoxycarbonyl chloride: Another fluorenyl derivative used in organic synthesis.
9-Methylfluorene: A simpler derivative of fluorene without the azide group.
Uniqueness
9-Methyl-9H-fluoren-9-yl carbonazidate is unique due to the presence of both the fluorenyl and azide groups, which confer distinct reactivity and potential for diverse applications in click chemistry and beyond .
Propriétés
Numéro CAS |
40469-66-7 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(9-methylfluoren-9-yl) N-diazocarbamate |
InChI |
InChI=1S/C15H11N3O2/c1-15(20-14(19)17-18-16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Clé InChI |
CIUGLUPGIZGFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


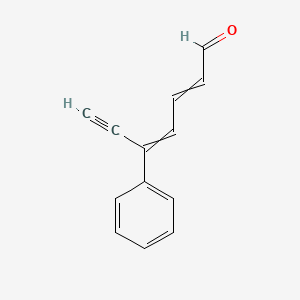
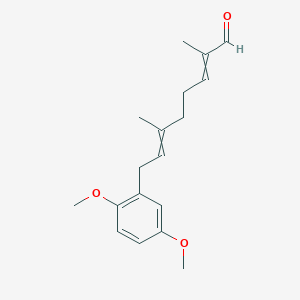


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
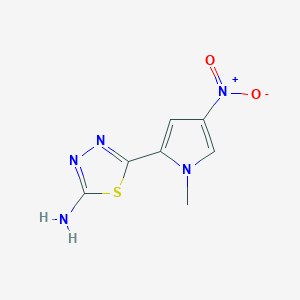
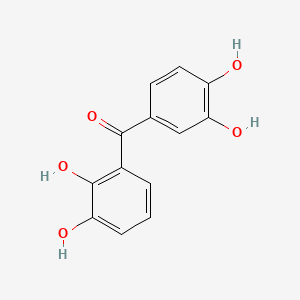
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
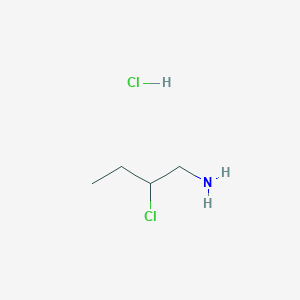
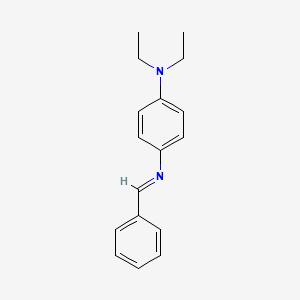
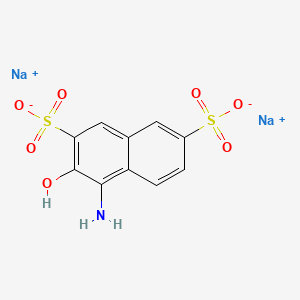
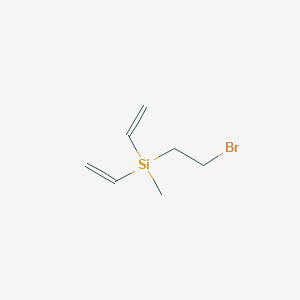
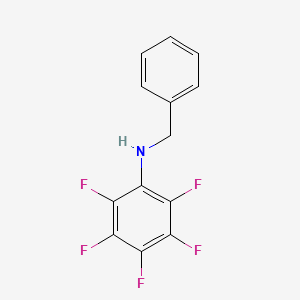
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
